molecular formula C13H20BNO4 B2781498 {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid CAS No. 1486485-38-4

{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid

Cat. No. B2781498
CAS RN: 1486485-38-4
M. Wt: 265.12
InChI Key: BBDSLNZICSZQJI-UHFFFAOYSA-N
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Description

“{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” is a chemical compound with the molecular formula C13H20BNO4 . It is a valuable building block in organic synthesis .


Molecular Structure Analysis

The molecular weight of “{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” is 265.12 . The InChI code for this compound is 1S/C13H20BNO4/c1-11-10-12 (14 (16)17)2-3-13 (11)19-9-6-15-4-7-18-8-5-15/h2-3,10,16-17H,4-9H2,1H3 .


Chemical Reactions Analysis

Boronic acids and their esters, including “{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

“{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” is a powder at room temperature .

Scientific Research Applications

Synthesis of Piperidin-4-one Derivatives

This compound is utilized in the synthesis of piperidin-4-one derivatives, which have been extensively studied due to their diverse biological activities. These activities include antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial properties . The morpholine component of the compound is particularly valuable in synthesis due to its industrial applications.

Biological Potential of Indole Derivatives

Indole derivatives, which share a similar structural motif with the boronic acid compound , are known for their wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound could potentially be used to develop new indole derivatives with significant pharmacological applications.

Local Anesthetic Activity

The compound may be involved in research concerning the relationship between chirality and local anesthetic activity. This is particularly relevant in the group of fomocaines, where such compounds are synthesized to explore their pharmacological potential .

Antiviral Agents

Specifically, indole derivatives have been reported to show inhibitory activity against influenza A and other viruses. The structural features of the boronic acid compound could be leveraged to design new antiviral agents with high selectivity and potency .

Anti-HIV Research

Novel indolyl and oxochromenyl xanthenone derivatives have been reported for their anti-HIV-1 activities. The boronic acid compound could be a precursor in the synthesis of such derivatives, contributing to the development of new anti-HIV medications .

Plant Hormone Research

Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. The boronic acid compound, due to its structural similarity to indole, might be used in the synthesis of new derivatives that mimic the activity of plant hormones, thus contributing to agricultural research .

Safety and Hazards

The safety information for “{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” and similar compounds could involve further development of their synthesis methods, particularly in the context of Suzuki–Miyaura coupling reactions . Additionally, the exploration of other potential applications of these compounds in organic synthesis could be a promising area of research .

properties

IUPAC Name

[3-methyl-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-11-10-12(14(16)17)2-3-13(11)19-9-6-15-4-7-18-8-5-15/h2-3,10,16-17H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDSLNZICSZQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCOCC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1486485-38-4
Record name {3-methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid
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